![molecular formula C16H16N2O6S B426653 N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide](/img/structure/B426653.png)
N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide: is a complex organic compound characterized by its unique structural components, including a benzodioxole ring and a methoxyphenyl sulfonyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Amidation: The final step involves the reaction of the sulfonylated benzodioxole with glycine or its derivatives to form the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield phenolic compounds, while reduction could produce sulfides or thiols
科学的研究の応用
Chemistry
In chemistry, N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with enzymes and receptors. Its structural features suggest it could act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases, including cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other materials to enhance their properties.
作用機序
The mechanism by which N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
類似化合物との比較
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide
- N-(1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)sulfonyl]amino}acetamide
- N-(1,3-benzodioxol-5-yl)-2-{[(4-nitrophenyl)sulfonyl]amino}acetamide
Uniqueness
Compared to these similar compounds, N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide is unique due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, solubility, and biological activity, potentially making it more effective in certain applications. The methoxy group can also affect the compound’s ability to interact with specific molecular targets, leading to different biological effects compared to its analogs.
特性
分子式 |
C16H16N2O6S |
|---|---|
分子量 |
364.4g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C16H16N2O6S/c1-22-12-3-5-13(6-4-12)25(20,21)17-9-16(19)18-11-2-7-14-15(8-11)24-10-23-14/h2-8,17H,9-10H2,1H3,(H,18,19) |
InChIキー |
AKGRWVDPHHURSC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCO3 |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({2-Chloro-4-[(1-ethyl-2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B426570.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B426571.png)
![N-(2-furylmethyl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B426573.png)

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B426575.png)

![4-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B426577.png)
![2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B426579.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B426581.png)
![N-(3-acetylphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B426582.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-(3-pyridinyl)acetamide](/img/structure/B426587.png)
![N-(2-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B426589.png)

![N-isobutyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B426592.png)
